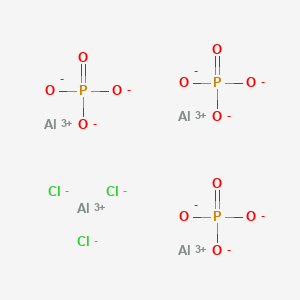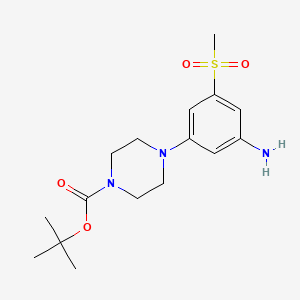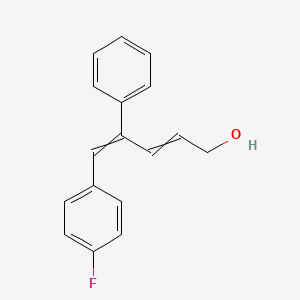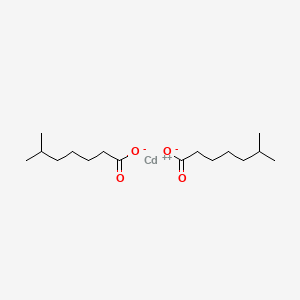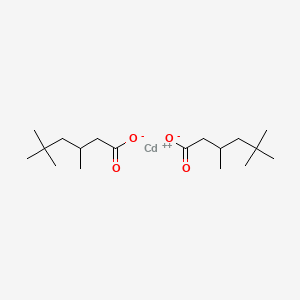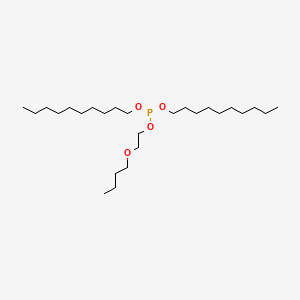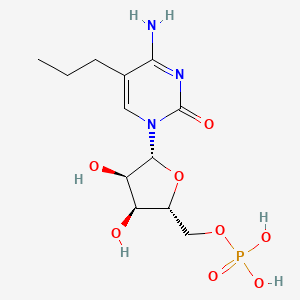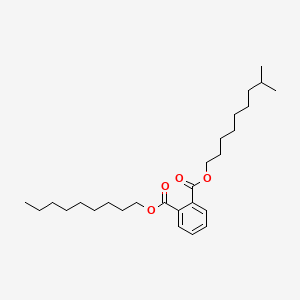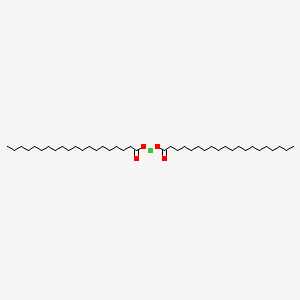
Barium diicosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium diicosanoate: is a chemical compound with the molecular formula C40H78BaO4 diicosanoic acid barium salt . This compound is a type of barium carboxylate, where barium is bonded to two icosanoic acid molecules. This compound is primarily used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium diicosanoate can be synthesized through the reaction of barium hydroxide with icosanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the barium salt. The general reaction can be represented as follows:
2C20H40O2+Ba(OH)2→(C20H39O2)2Ba+2H2O
In this reaction, icosanoic acid reacts with barium hydroxide to form this compound and water.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Barium diicosanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form barium carbonate and other oxidation products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions where the icosanoate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve elevated temperatures and controlled pH levels.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products:
Oxidation: Major products include barium carbonate and various oxidized organic compounds.
Reduction: Reduction products are less common but may include partially reduced barium salts.
Substitution: Substitution reactions yield barium salts with different organic groups attached.
Wissenschaftliche Forschungsanwendungen
Chemistry: Barium diicosanoate is used as a precursor in the synthesis of other barium-containing compounds. It is also employed in various chemical reactions to study the behavior of barium carboxylates.
Biology: In biological research, this compound is used to investigate the effects of barium ions on biological systems. It can serve as a model compound to study the interactions between barium and biological molecules.
Industry: this compound finds applications in the production of lubricants, plasticizers, and stabilizers. It is also used in the manufacturing of certain types of coatings and paints due to its unique properties.
Wirkmechanismus
The mechanism of action of barium diicosanoate involves the interaction of barium ions with various molecular targets. Barium ions can interact with biological membranes, proteins, and enzymes, affecting their function. The exact pathways and molecular targets depend on the specific application and conditions under which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Barium stearate: Another barium carboxylate with similar properties but different chain length.
Barium palmitate: Similar to barium diicosanoate but with a shorter carbon chain.
Barium oleate: A barium salt of oleic acid, used in similar applications.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it suitable for specific industrial applications where longer chain lengths are advantageous.
Eigenschaften
CAS-Nummer |
2636-14-8 |
|---|---|
Molekularformel |
C40H78BaO4 |
Molekulargewicht |
760.4 g/mol |
IUPAC-Name |
barium(2+);icosanoate |
InChI |
InChI=1S/2C20H40O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI-Schlüssel |
OWILMSYOGSOBBZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Verwandte CAS-Nummern |
506-30-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



